[3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate
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Overview
Description
[3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a dimethylphenoxy group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the condensation of salicylaldehyde with an appropriate diketone under acidic conditions to form the chromen-4-one core.
Introduction of the Dimethylphenoxy Group: The chromen-4-one core is then reacted with 3,5-dimethylphenol in the presence of a base, such as potassium carbonate, to introduce the dimethylphenoxy group.
Esterification: Finally, the compound is esterified with 3-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or reduced chromen-4-one derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, are of particular interest.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- [3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] benzoate
- [3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-methoxybenzoate
- [3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate
Uniqueness
Compared to similar compounds, [3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxybenzoate moiety enhances its solubility and bioavailability, making it a promising candidate for various applications.
Properties
IUPAC Name |
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-15-9-16(2)11-20(10-15)30-23-14-29-22-13-19(7-8-21(22)24(23)26)31-25(27)17-5-4-6-18(12-17)28-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJDMZFGYNJWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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